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molecular formula C11H14O B8301196 2,3,5-Trimethyl-6-vinylphenol

2,3,5-Trimethyl-6-vinylphenol

Cat. No. B8301196
M. Wt: 162.23 g/mol
InChI Key: VKCUKRIQGKLISW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07608563B2

Procedure details

Under nitrogen atmosphere, in dry N,N-dimethylformamide (8 mL) was suspended 270 mg (6.75 mmol) of 60% sodium hydride, and 0.60 mL (8.10 mmol) of ethanethiol was gradually added dropwise to the suspension. After stirring for 15 minutes, 400 mg (2.27 mmol) of 3-methoxy-1,2,5-trimethyl-4-vinylbenzene obtained in (4) and dissolved in dry N,N-dimethylformamide (1.5 mL) was added to the mixture, and the resulting mixture was refluxed for 1 hour. After cooling to room temperature, the reaction mixture was poured into water, made acidic by adding hydrochloric acid, and extracted with hexane. The organic layers were combined, washed successively with water and brine, and dried over anhydrous magnesium sulfate. The solvent was removed, and the residue was purified by silica gel column chromatography (Wako gel C-100, hexane:ethyl acetate=20:1) and by preparative thin-layer chromatography (available from MERCK CO., 1.05744, developed by hexane:ethyl acetate=8:1) to obtain 63.0 mg (0.389 mmol, Yield from 1-(2-methoxy-3,4,6-trimethylphenyl)ethanone: 16.2%) of 2,3,5-trimethyl-6-vinylphenol and 330 mg (1.47 mmol, Yield from 1-(2-methoxy-3,4,6-trimethylphenyl)ethanone: 61.4%) of 2-[1-(ethylsulfanylethyl]-3,5,6-trimethylphenol.
Name
1-(2-methoxy-3,4,6-trimethylphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-(ethylsulfanylethyl]-3,5,6-trimethylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
O.Cl.C[O:4][C:5]1[C:10]([CH3:11])=[C:9]([CH3:12])[CH:8]=[C:7]([CH3:13])[C:6]=1[C:14](=O)[CH3:15].C(SCCC1(O)C(C)=C(C)C=C(C)C1)C>CN(C)C=O>[CH3:11][C:10]1[C:9]([CH3:12])=[CH:8][C:7]([CH3:13])=[C:6]([CH:14]=[CH2:15])[C:5]=1[OH:4]

Inputs

Step One
Name
1-(2-methoxy-3,4,6-trimethylphenyl)ethanone
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC(=C1C)C)C)C(C)=O
Name
1-(ethylsulfanylethyl]-3,5,6-trimethylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)SCCC1(CC(=CC(=C1C)C)C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the mixture
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was refluxed for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with hexane
WASH
Type
WASH
Details
washed successively with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (Wako gel C-100, hexane:ethyl acetate=20:1) and by preparative thin-layer chromatography (available from MERCK CO., 1.05744, developed by hexane:ethyl acetate=8:1)
CUSTOM
Type
CUSTOM
Details
to obtain

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=C(C=C1C)C)C=C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.389 mmol
AMOUNT: MASS 63 mg
YIELD: PERCENTYIELD 16.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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